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Compound of Interest

6-Bromo-3-hydroxypyrazine-2-
Compound Name: )
carboxamide

Cat. No.: B1279246

Introduction

6-Bromo-3-hydroxypyrazine-2-carboxamide is a key intermediate in the synthesis of the
antiviral drug Favipiravir.[1][2][3] Favipiravir has demonstrated broad-spectrum activity against
various RNA viruses.[2][4] The structural integrity and purity of 6-Bromo-3-hydroxypyrazine-
2-carboxamide are critical for the successful synthesis of the final active pharmaceutical
ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical
technique for the unambiguous structural elucidation and purity assessment of this
intermediate. This application note provides a detailed protocol for the *H and 13C NMR
analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide and presents the corresponding
spectral data.

Significance

Accurate characterization of pharmaceutical intermediates like 6-Bromo-3-hydroxypyrazine-
2-carboxamide is paramount in drug development and manufacturing. NMR spectroscopy
provides precise information on the molecular structure, including the confirmation of the
pyrazine ring substitution pattern and the presence of the carboxamide and hydroxyl functional
groups. This ensures the correct molecular framework is carried forward in the synthetic
pathway, preventing the formation of impurities and ensuring the safety and efficacy of the final
drug product.
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Quantitative NMR Data

The following tables summarize the *H and 3C NMR spectral data for 6-Bromo-3-

hydroxypyrazine-2-carboxamide, acquired in DMSO-de.

Table 1. tH NMR (400 MHz, DMSO-de) Spectral Data

Chemical Shift (6) ppm Multiplicity Assignment
13.56 S -OH

8.84 S -NH2

8.49 S -NH:z

8.36 s Pyrazine H-5
[1]

Table 2: 13C NMR (101 MHz, DMSO-ds) Spectral Data

Chemical Shift (6) ppm

Assignment

166.53 C=0 (Carboxamide)
166.30 C-3

147.21 C-2

132.74 C-5

116.98 C-6

[1]

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:
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» Weighing the Sample: Accurately weigh 10-20 mg of 6-Bromo-3-hydroxypyrazine-2-
carboxamide for tH NMR and 50-100 mg for 13C NMR into a clean, dry vial.

e Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds)
to the vial. DMSO-ds is a suitable solvent for this compound.

o Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, brief sonication
can be used to aid dissolution.

« Filtration (if necessary): If any particulate matter is visible, filter the solution through a small
plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

o Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

o Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample
identification.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
1H NMR Spectroscopy:

e Spectrometer Frequency: 400 MHz

e Solvent: DMSO-ds

e Pulse Program: Standard single-pulse (zg30 or similar)

e Number of Scans (NS): 16-64 (depending on sample concentration)

o Relaxation Delay (D1): 1.0 s

e Acquisition Time (AQ): ~3-4 s

e Spectral Width (SW): -2 to 16 ppm

e Temperature: 298 K

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1279246?utm_src=pdf-body
https://www.benchchem.com/product/b1279246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

13C NMR Spectroscopy:

e Spectrometer Frequency: 101 MHz

e Solvent: DMSO-de

e Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

e Number of Scans (NS): 1024 or more (due to the low natural abundance of 13C)
o Relaxation Delay (D1): 2.0 s

e Acquisition Time (AQ): ~1-2 s

e Spectral Width (SW): -10 to 220 ppm

o Temperature: 298 K

3. Data Processing and Analysis

o Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for
1H and 1-2 Hz for 13C) and perform a Fourier transform on the Free Induction Decay (FID).

e Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
o Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

o Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-de
(6 = 2.50 ppm for *H and 6 = 39.52 ppm for 13C).

o Peak Picking and Integration: Identify all significant peaks and, for the 1H spectrum, integrate
the peak areas.

Visualizations

Logical Workflow for NMR Analysis
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Caption: Workflow for NMR analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide.
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Caption: Role as a key intermediate in the synthesis of Favipiravir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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